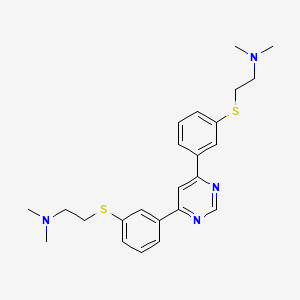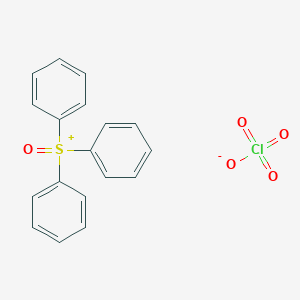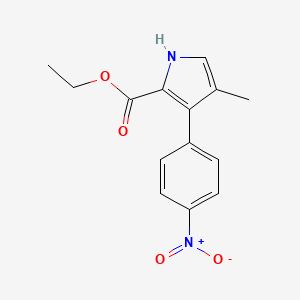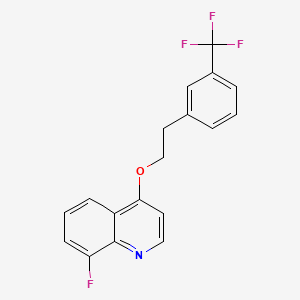![molecular formula C13H17NO3S B14285667 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- CAS No. 124981-17-5](/img/structure/B14285667.png)
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H17NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
化学反应分析
Types of Reactions
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-
Reduction: 2-Piperidinemethanol, 1-[(4-methylphenyl)sulfonyl]-
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
- 2-Pyridinecarboxaldehyde
- 4-Piperidinecarboxaldehyde
- 2-Piperidinecarboxylic acid
Uniqueness
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the piperidine ring and the sulfonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
124981-17-5 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,10,12H,2-4,9H2,1H3 |
InChI 键 |
AYTCBXVGSJDUPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)


![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)


![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

